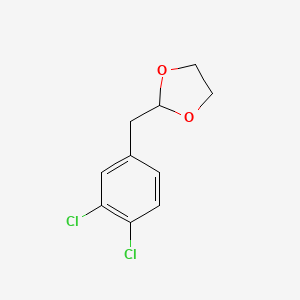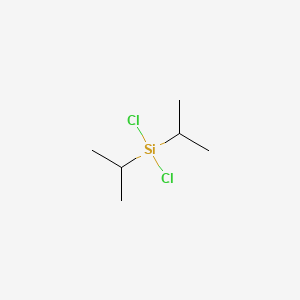
4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
説明
2,4,6-Trichlorophenol is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . It is a clear to yellowish crystalline solid with a strong, phenolic odor .
Chemical Reactions Analysis
Again, while specific information on “4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide” is not available, 2,4,6-Trichlorophenol is known to undergo various chemical reactions, including substitution reactions such as nitration, alkylation, acetylation, and halogenation .Physical And Chemical Properties Analysis
2,4,6-Trichlorophenol has a molar mass of 197.45 g/mol, a melting point of 64-66 °C, a boiling point of 246 °C, and a density of 1.49 g/cm³ .科学的研究の応用
Complex Formation and Biological Activity 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide (HL1) has been a subject of interest due to its ability to form complexes with various transition metal cations. These complexes, characterized using a variety of analytical techniques, exhibit diverse structures and high thermal stability. Notably, complexes with Pd(II) and Pt(II) demonstrate exceptional stability. The complexes, along with the parent ligand HL1, have been screened for biological activity, revealing that certain complexes exhibit greater biological activity than HL1 itself (Shoukry et al., 2019).
Synthesis and Inhibition Potential The compound has been utilized in the synthesis of various heterocyclic compounds, displaying potential in inhibiting enzymes such as lipase and α-glucosidase. Notably, some synthesized derivatives exhibit significant anti-lipase and anti-α-glucosidase activities, suggesting potential applications in the treatment of diseases related to these enzymes (Bekircan et al., 2015).
Potential Anticancer Activity Thiosemicarbazides, a structural component of the compound, have been recognized for their potential in cancer treatment. Synthesized derivatives have shown selective toxicity towards gastric cancer cells while sparing normal fibroblasts. Studies indicate that these compounds may interrupt the cell cycle and interact with DNA, suggesting a promising direction for developing new anticancer agents (Pitucha et al., 2020).
Antimicrobial and Anthelmintic Activities Derivatives of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide have been synthesized and evaluated for antimicrobial and anthelmintic activities. The structural modifications and the presence of the thiosemicarbazide moiety contribute to the antimicrobial and anthelmintic properties of these derivatives, indicating their potential in developing new therapeutic agents (Naganagowda et al., 2010).
Safety and Hazards
特性
IUPAC Name |
1-amino-3-(2,4,6-trichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N3S/c8-3-1-4(9)6(5(10)2-3)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEREKAJLQANCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NC(=S)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375296 | |
| Record name | 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide | |
CAS RN |
206761-89-9 | |
| Record name | N-(2,4,6-Trichlorophenyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2',4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1349926.png)



![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349936.png)